N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide
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Overview
Description
N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-4-METHOXYBENZAMIDE is a complex organic compound with a molecular formula of C25H21NO5S. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenesulfonamide with an appropriate aldehyde to form the benzothiazine core.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
- 3-Benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
Uniqueness
N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-4-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C25H22N2O5S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C25H22N2O5S/c1-3-27-23(24(28)17-9-5-4-6-10-17)22(20-11-7-8-12-21(20)33(27,30)31)26-25(29)18-13-15-19(32-2)16-14-18/h4-16H,3H2,1-2H3,(H,26,29) |
InChI Key |
WSAAKZNYLBGFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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